Cas no 1540441-25-5 (4-(4-chloro-3-methylphenyl)butan-2-one)

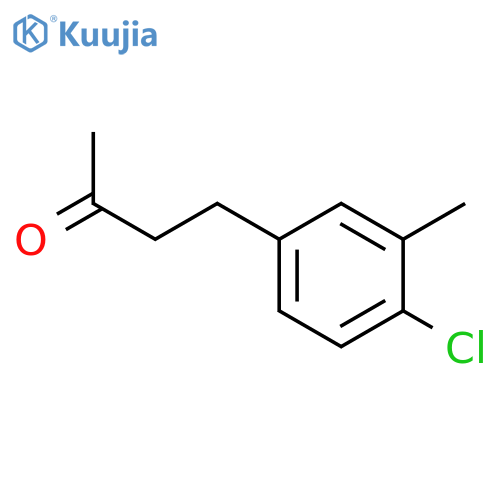

1540441-25-5 structure

商品名:4-(4-chloro-3-methylphenyl)butan-2-one

4-(4-chloro-3-methylphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-chloro-3-methylphenyl)butan-2-one

- 2-Butanone, 4-(4-chloro-3-methylphenyl)-

- 1540441-25-5

- EN300-1283130

-

- インチ: 1S/C11H13ClO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3

- InChIKey: VNKGRJXVSBWXDF-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCC1=CC=C(Cl)C(C)=C1

計算された属性

- せいみつぶんしりょう: 196.0654927g/mol

- どういたいしつりょう: 196.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.088±0.06 g/cm3(Predicted)

- ふってん: 276.3±25.0 °C(Predicted)

4-(4-chloro-3-methylphenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283130-500mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 500mg |

$671.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-10000mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 10000mg |

$3007.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-1.0g |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283130-5000mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 5000mg |

$2028.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-2500mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 2500mg |

$1370.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-50mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 50mg |

$587.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-100mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 100mg |

$615.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-250mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 250mg |

$642.0 | 2023-10-01 | ||

| Enamine | EN300-1283130-1000mg |

4-(4-chloro-3-methylphenyl)butan-2-one |

1540441-25-5 | 1000mg |

$699.0 | 2023-10-01 |

4-(4-chloro-3-methylphenyl)butan-2-one 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1540441-25-5 (4-(4-chloro-3-methylphenyl)butan-2-one) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 4964-69-6(5-Chloroquinaldine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量